![molecular formula C16H14ClN3O2 B2443899 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396557-92-8](/img/structure/B2443899.png)

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

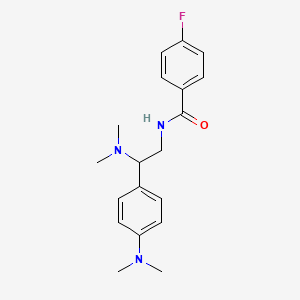

The compound “2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyridine ring, along with the 4-chlorophenoxy and acetamide groups . The presence of these functional groups would likely influence the compound’s physical and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic pyrazolo[1,5-a]pyridine and phenoxy rings could influence its solubility, while the presence of the chloro group could influence its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a chemical compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. While specific studies directly addressing this compound were not found, research on similar compounds provides insight into possible applications and methodologies that could be relevant.

Antitumor and Antioxidant Activities : The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles demonstrate the potential of similar compounds for antitumor and antioxidant applications. These compounds were synthesized and characterized, showing promising activities in preliminary screenings (Hamama et al., 2013).

Oxidation Reactivity Channels : The study of oxidation reactivity channels for related acetamide compounds highlights the complex chemistry these molecules can undergo. Such insights are crucial for developing new synthetic pathways and understanding the stability of these compounds under various conditions (Pailloux et al., 2007).

Coordination Complexes and Antioxidant Activity : The creation of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the potential of similar acetamides in forming metal complexes with significant biological activities, including antioxidant effects (Chkirate et al., 2019).

Corrosion Inhibition : Acetamide derivatives have been evaluated for their corrosion inhibition efficiency, indicating potential applications in materials science and engineering to protect metals against corrosion. This highlights the versatility of acetamide compounds in various scientific domains (Yıldırım & Cetin, 2008).

Antimicrobial Activities : The synthesis and antimicrobial evaluation of novel thiohydrazonates and Pyrazolo[3,4-b]pyridines based on acetamide structures indicate that compounds with similar moieties may possess valuable antimicrobial properties (Mekky & Sanad, 2019).

Wirkmechanismus

Target of Action

The compound 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex molecule that has been found to interact with several targets. and target adenosine receptors.

Mode of Action

Compounds with similar structures have been reported to inhibit microtubule polymerization and bind to adenosine receptors . The binding to these targets can result in various cellular changes, such as inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

Based on the reported targets, it can be inferred that this compound may affect pathways related to cell cycle regulation, apoptosis, and adenosine receptor signaling .

Result of Action

The result of the compound’s action can vary depending on the specific target and cellular context. For instance, if the compound targets microtubules and inhibits their polymerization, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . If the compound targets adenosine receptors, it could modulate various physiological processes regulated by these receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h1-8,10H,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFBEXEPFTQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2443818.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2443820.png)

![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)

![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)

![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)

![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)

![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2443835.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)